

## **TUG 891 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to TUG-891: A Potent and Selective FFA4 Agonist

### Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-

methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3][4] As one of the first selective agonists developed for this receptor, TUG-891 has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of FFA4. [1][2] This receptor is activated by long-chain fatty acids (LCFAs) and is implicated in a variety of processes, including glucose homeostasis, inflammation, and metabolism.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of TUG-891 for researchers and drug development professionals.

### **Chemical Structure and Physicochemical Properties**

TUG-891 is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

#### **Chemical Identifiers**



| Identifier        | Value                                                                                                                                                        |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid[1]                                                                                    |  |
| Formal Name       | 4-[(4-fluoro-4'-methyl[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid[5][6]                                                                              |  |
| CAS Number        | 1374516-07-0[1][5][7][8]                                                                                                                                     |  |
| Molecular Formula | C23H21FO3[1][5][7]                                                                                                                                           |  |
| Molecular Weight  | 364.416 g·mol <sup>-1</sup> [1][5][7]                                                                                                                        |  |
| SMILES            | CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=<br>CC=C(C=C3)CCC(=O)O[1]                                                                                                 |  |
| InChI             | InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-<br>12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-<br>21)6-13-23(25)26/h2-5,7-<br>12,14H,6,13,15H2,1H3,(H,25,26)[1][5] |  |
| InChlKey          | LPGBXHWIQNZEJB-UHFFFAOYSA-N[1][5]                                                                                                                            |  |

**Physicochemical Properties** 

| Property    | Value/Description                                                                                                                                                                                    |  |
|-------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Purity      | ≥98%[5]                                                                                                                                                                                              |  |
| Formulation | A crystalline, white to off-white solid[5][7][8]                                                                                                                                                     |  |
| Solubility  | Soluble in DMSO (≥10 mg/mL), DMF (~1 mg/mL), and Ethanol (~1 mg/mL). Sparingly soluble in aqueous buffers; a 1:5 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[5][6] |  |
| Storage     | Store as a solid at -20°C for up to 3-4 years. In solvent, store at -80°C for up to 2 years.[6][7][8]                                                                                                |  |



### **Pharmacological Properties**

TUG-891 is a highly potent agonist at both human and mouse FFA4 receptors. However, its selectivity profile differs between species, a critical consideration for in vivo studies.

| Receptor/Assay | Species | Potency (EC <sub>50</sub> / pEC <sub>50</sub> )               | Selectivity Notes                                    |
|----------------|---------|---------------------------------------------------------------|------------------------------------------------------|
| FFA4 (GPR120)  | Human   | $EC_{50} = 0.0436 \mu\text{M}$ / $pEC_{50} = 7.36[5]$         | Highly selective over other FFARs.                   |
| FFA4 (GPR120)  | Mouse   | EC <sub>50</sub> = 0.0169 μM /<br>pEC <sub>50</sub> = 7.77[5] | Limited selectivity<br>over mouse FFA1.[2]<br>[3][4] |
| FFA1 (GPR40)   | Human   | EC <sub>50</sub> = $64.5 \mu M / pEC_{50} = 4.19[5]$          | ~1500-fold selectivity<br>for hFFA4 over<br>hFFA1.   |
| FFA2 (GPR43)   | Human   | No activity[5]                                                | Inactive.                                            |
| FFA3 (GPR41)   | Human   | No activity[5]                                                | Inactive.                                            |

### **Mechanism of Action**

TUG-891 acts as an orthosteric agonist at the FFA4 receptor, a G protein-coupled receptor (GPCR).[2] Its binding initiates a cascade of intracellular signaling events that are comparable to those triggered by the endogenous ligand,  $\alpha$ -linolenic acid (aLA).[2][3][7]

### **Downstream Signaling Pathways**

Activation of FFA4 by TUG-891 primarily involves coupling to G $\alpha$ q/11 proteins.[2] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, leading to a measurable increase in cytosolic Ca<sup>2+</sup> concentration.[2][3][4]

Furthermore, TUG-891-mediated FFA4 activation stimulates the recruitment of  $\beta$ -arrestin-1 and  $\beta$ -arrestin-2.[2][3][4] This is a key event in GPCR signaling that not only mediates receptor



desensitization but also initiates G protein-independent signaling pathways, including the activation of extracellular signal-regulated kinase (ERK).[2][3][4]



Click to download full resolution via product page



TUG-891-mediated FFA4 signaling cascade.

### **Receptor Regulation**

Prolonged exposure to TUG-891 induces rapid phosphorylation and internalization of the FFA4 receptor from the plasma membrane.[2][3][7] These events lead to a desensitization of the cellular response. However, upon removal of TUG-891, the receptor can rapidly recycle back to the cell surface, leading to a resensitization of the Ca<sup>2+</sup> signaling response.[2][3][4]

### Pharmacological Effects and Therapeutic Potential

TUG-891 has been instrumental in elucidating the therapeutic potential of FFA4 agonism in various disease models.

- Metabolic Regulation: In enteroendocrine cells, TUG-891 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone for glucose homeostasis.[2]
   [5] It also enhances glucose uptake in 3T3-L1 adipocytes.[2][9] In animal models, TUG-891 has been shown to reduce food consumption and epididymal fat mass.[5]
- Anti-Inflammatory Effects: TUG-891 inhibits the release of pro-inflammatory mediators, such as TNF-α, from macrophages.[2][5][9] This highlights the role of FFA4 in dampening inflammatory responses.
- Cancer Research: Studies have shown that TUG-891 can inhibit the proliferation and migration of certain prostate cancer cells.[5]
- Liver Disease: In mouse models of nonalcoholic fatty liver disease (NAFLD), treatment with TUG-891 inhibited the progression of liver steatosis by reducing triglyceride accumulation and modulating genes involved in lipogenesis and fatty acid oxidation.[10]

Despite its utility, TUG-891 has poor in vivo stability and its limited selectivity over mouse FFA1 can complicate the interpretation of results from rodent studies.[1][2][11] These limitations have spurred the development of newer FFA4 agonists with improved pharmacokinetic profiles.[1]

## **Experimental Protocols**

The characterization of TUG-891 involves a series of standard in vitro assays to determine its potency, selectivity, and mechanism of action.



### **Key Experimental Methodologies**

- Calcium Mobilization Assay: This is a primary functional assay for Gαq/11-coupled receptors.
   Cells engineered to express the human or mouse FFA4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon addition of TUG-891, the change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or fluorescence microscopy. A concentration-response curve is generated to determine the EC<sub>50</sub> value.[2]
- β-Arrestin Recruitment Assay: This assay measures the interaction between the activated FFA4 receptor and β-arrestin. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. Cells co-express the receptor fused to one enzyme fragment and β-arrestin fused to the complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal, which is proportional to the level of recruitment.[2]
- ERK Phosphorylation Assay: To assess downstream signaling, the phosphorylation of ERK1/2 (pERK) is measured. Cells are stimulated with TUG-891 for various time points. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK and total ERK, or by using quantitative methods like AlphaScreen® or HTRF® assays.
   [2]
- Receptor Internalization Assay: Receptor internalization is often visualized using confocal
  microscopy. Cells expressing FFA4 tagged with a fluorescent protein (e.g., eYFP) are treated
  with TUG-891. The translocation of the fluorescent signal from the cell surface to intracellular
  punctate structures over time is monitored.[2]





Click to download full resolution via product page

Workflow for the pharmacological characterization of TUG-891.

#### Conclusion

TUG-891 is a well-characterized, potent, and selective agonist of the FFA4 receptor that has significantly advanced our understanding of this receptor's function. While its limitations in terms of in vivo stability and species-specific selectivity are noteworthy, it remains a cornerstone tool for in vitro research into the roles of FFA4 in metabolism and inflammation. The data and protocols summarized in this guide provide a solid foundation for scientists utilizing TUG-891 to explore the therapeutic potential of targeting the FFA4 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TUG-891 Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. (Open Access) The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism (2013) | Brian D. Hudson | 181 Citations [scispace.com]
- 4. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TUG-891 | CAS 1374516-07-0 | Sun-shinechem [sun-shinechem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of the FFAR4 Agonist TUG-891 on Liver Steatosis in ApoE-Knockout Mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TUG 891 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607721#tug-891-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com